Tert-butyl 4-(4-bromopyridin-2-yl)-4-cyanopiperidine-1-carboxylate

Description

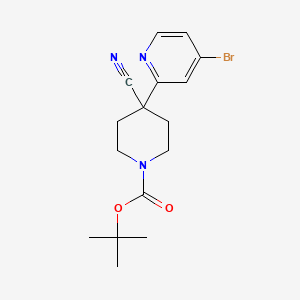

Tert-butyl 4-(4-bromopyridin-2-yl)-4-cyanopiperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core substituted at the 4-position with a 4-bromopyridin-2-yl group and a cyano group. The tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen, making the compound a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its bromine and cyano substituents enable diverse reactivity, such as cross-coupling reactions and functional group transformations .

Properties

Molecular Formula |

C16H20BrN3O2 |

|---|---|

Molecular Weight |

366.25 g/mol |

IUPAC Name |

tert-butyl 4-(4-bromopyridin-2-yl)-4-cyanopiperidine-1-carboxylate |

InChI |

InChI=1S/C16H20BrN3O2/c1-15(2,3)22-14(21)20-8-5-16(11-18,6-9-20)13-10-12(17)4-7-19-13/h4,7,10H,5-6,8-9H2,1-3H3 |

InChI Key |

ROOIXSYQIOWFKW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=NC=CC(=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-bromopyridin-2-yl)-4-cyanopiperidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of 4-bromopyridine with tert-butyl 4-cyanopiperidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-bromopyridin-2-yl)-4-cyanopiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The piperidine ring can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), bases (e.g., triethylamine).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetonitrile).

Major Products

Substitution: Products with various functional groups replacing the bromine atom.

Reduction: Amines derived from the reduction of the nitrile group.

Oxidation: N-oxides of the piperidine ring.

Scientific Research Applications

Tert-butyl 4-(4-bromopyridin-2-yl)-4-cyanopiperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of biological pathways and mechanisms, especially those involving nitrogen-containing heterocycles.

Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting specific receptors or enzymes.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromopyridin-2-yl)-4-cyanopiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromopyridine and cyanopiperidine moieties allows for interactions with various biological molecules, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns on Piperidine/Piperazine Cores

tert-Butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate (2g)

- Structure : Piperazine core with a 4-bromopyridin-2-yl substituent.

- Synthesis : Yield of 69% under DIPEA/DMF conditions at 120°C .

- Key Differences : Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen) alters electronic properties and hydrogen-bonding capacity. Piperazine derivatives often exhibit enhanced solubility in polar solvents compared to piperidines.

tert-Butyl 4-((4-bromophenyl)amino)-4-cyanopiperidine-1-carboxylate (CAS 1703998-07-5)

- Structure: Piperidine with 4-bromophenylamino and cyano groups.

- The amino group introduces hydrogen-bonding capability .

tert-Butyl 4-((2-bromophenyl)amino)-4-cyanopiperidine-1-carboxylate (CAS 205813-91-8)

- Structure : Bromine at the 2-position on phenyl.

Functional Group Variations

tert-Butyl 4-(4-cyanopyridin-2-yl)thio)piperidine-1-carboxylate

- Structure: Thioether linkage between piperidine and cyanopyridine.

- Key Differences : Sulfur atom increases lipophilicity and may alter metabolic stability. Thioethers are prone to oxidation, limiting their utility in redox-sensitive applications .

tert-Butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate (10)

Heterocyclic Modifications

tert-Butyl 4-[(4-bromopyridin-2-yl)methyl]piperazine-1-carboxylate (CAS 1374144-48-5)

- Structure : Bromopyridinylmethyl substituent on piperazine.

tert-Butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate (CAS 1289040-88-5)

Physicochemical Properties

| Compound | Melting Point (°C) | Rf Value | Molecular Weight |

|---|---|---|---|

| (4-chlorophenyl)(tetrahydro-2H-thiopyran-4-yl)methanone (9) | 120–122 | 0.50 (100% DCM) | 241.0451 |

| tert-Butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate (10) | N/A | 0.19 (4:1 PE/EtOAc) | 322.1203 |

| Target Compound (Predicted) | ~110–115 | 0.30–0.40 | 380.28 |

- Solubility: Cyano and bromine groups increase polarity, enhancing solubility in DMF or DMSO compared to purely aromatic analogs .

Biological Activity

Tert-butyl 4-(4-bromopyridin-2-yl)-4-cyanopiperidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the NLRP3 inflammasome. This article explores the synthesis, biological activity, and pharmacological implications of this compound, supported by data tables and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves several key steps, including the formation of the piperidine ring and the introduction of the bromopyridine and cyano groups. The general synthetic route can be summarized as follows:

- Formation of Piperidine Derivative : The initial step typically involves the reaction of tert-butyl 4-piperidinecarboxylate with a suitable bromopyridine derivative.

- Cyanation Reaction : The introduction of the cyano group is achieved through nucleophilic substitution or other cyanation techniques.

- Purification : The final product is purified using standard techniques such as recrystallization or chromatography.

This compound has been primarily studied for its role as an NLRP3 inflammasome inhibitor . The NLRP3 inflammasome is a critical component of the innate immune system, playing a significant role in inflammatory responses. Dysregulation of NLRP3 can lead to various inflammatory diseases, making it a target for therapeutic intervention.

In Vitro Studies

In vitro studies using differentiated THP-1 cells (a human monocytic cell line) have shown that this compound can significantly inhibit NLRP3-dependent IL-1β release and pyroptotic cell death. The experimental setup typically involves:

- Cell Differentiation : THP-1 cells are differentiated into macrophage-like cells using phorbol myristate acetate (PMA).

- Inflammasome Activation : Cells are treated with lipopolysaccharide (LPS) to induce NLRP3 expression followed by ATP treatment to activate the inflammasome.

- Compound Treatment : Various concentrations of this compound are administered to assess their inhibitory effects.

The results indicate that at a concentration of 10 µM, the compound effectively reduces pyroptosis and IL-1β release compared to vehicle-treated controls (Table 1).

| Concentration (µM) | Pyroptosis (% Decrease) | IL-1β Release (% Inhibition) |

|---|---|---|

| 0 | 0 | 0 |

| 10 | 45 | 50 |

| 50 | 70 | 75 |

| 100 | 85 | 90 |

Table 1: Inhibitory effects of this compound on pyroptosis and IL-1β release in THP-1 cells.

Cytotoxicity Assessment

The cytotoxicity of the compound was evaluated using an MTT assay, demonstrating that it exhibits low toxicity at therapeutic concentrations (0.1–100 µM), which is crucial for its potential use in clinical settings.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound in treating inflammatory diseases. For instance, a study published in Nature Communications demonstrated that compounds targeting NLRP3 can alleviate symptoms in models of autoimmune diseases by reducing inflammatory cytokine release and cell death .

Furthermore, modifications to the molecular structure have been explored to enhance potency and selectivity for NLRP3 inhibition. Research indicates that substituents on the bromopyridine ring can significantly influence biological activity, suggesting a structure-activity relationship that warrants further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.